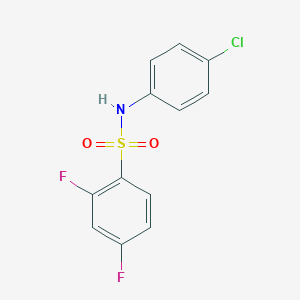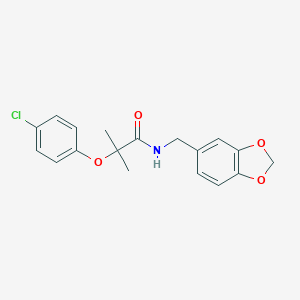![molecular formula C18H16N2O2S B263148 Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is a chemical compound with the molecular formula C18H16N2O2S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate typically involves the reaction of 3-methyl-2-quinoxalinylmethyl chloride with methyl 2-mercaptobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Carboxylic acids.
科学的研究の応用
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 2-Methyl-3-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}quinoxaline
- (3-Methyl-2-quinoxalinyl)methyl 3-[(methylsulfinyl)methyl]benzoate
- Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}phenyl ether
Uniqueness
Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate is unique due to its specific combination of a quinoxaline moiety and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from similar compounds .
特性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
methyl 2-[(3-methylquinoxalin-2-yl)methylsulfanyl]benzoate |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(20-15-9-5-4-8-14(15)19-12)11-23-17-10-6-3-7-13(17)18(21)22-2/h3-10H,11H2,1-2H3 |
InChIキー |
MZUILEPRUHULHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)





